3-((2E)but-2-enyl)-8-(3-methoxypropyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazoli no[1,2-h]purine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids, ATP, NADH, coenzyme A, and many other biological molecules .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring system, possibly through a multi-step process involving condensation reactions . The but-2-enyl and 3-methoxypropyl groups would likely be added in subsequent steps, possibly through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the purine ring system, which consists of a pyrimidine ring fused to an imidazole ring . The but-2-enyl and 3-methoxypropyl groups would be attached to the purine ring at the 3 and 8 positions, respectively .Chemical Reactions Analysis
As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The but-2-enyl group could undergo reactions characteristic of alkenes, such as addition reactions . The 3-methoxypropyl group could potentially undergo reactions involving the ether linkage or the terminal methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine ring system would likely make the compound aromatic and relatively stable . The but-2-enyl and 3-methoxypropyl groups could potentially affect the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
- AKOS005186362 exhibits antiviral activity against specific viruses. Researchers have investigated its potential as a therapeutic agent against viral infections, including herpesviruses, adenoviruses, or even emerging viruses like SARS-CoV-2 (the virus responsible for COVID-19). The compound’s mechanism of action may involve inhibiting viral replication or entry into host cells .
- Some studies suggest that AKOS005186362 has immunomodulatory effects. It could influence immune responses, such as cytokine production, T-cell activation, or dendritic cell function. Researchers explore its potential in autoimmune diseases, cancer immunotherapy, and transplantation .
- AKOS005186362 may possess anti-inflammatory properties. Investigations focus on its impact on inflammatory pathways, such as NF-κB or COX-2. Applications could include managing chronic inflammatory conditions like rheumatoid arthritis or inflammatory bowel disease .
- Researchers have explored AKOS005186362 as a potential anticancer agent. It might inhibit tumor growth, angiogenesis, or metastasis. Specific cancer types under investigation include breast cancer, lung cancer, and melanoma .
- AKOS005186362 shows promise in neuroprotection. Studies examine its ability to prevent neuronal damage, enhance synaptic plasticity, or modulate neurotransmitter systems. Applications could range from neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) to stroke recovery .
- The compound’s structure suggests potential relevance in metabolic disorders. Researchers investigate its effects on glucose metabolism, lipid homeostasis, or insulin sensitivity. Applications might include type 2 diabetes management or obesity-related conditions .
Antiviral Properties
Immunomodulation
Anti-Inflammatory Activity
Anticancer Potential
Neuroprotective Effects
Metabolic Disorders
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-but-2-enyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-5-6-8-21-15(23)13-14(19(3)17(21)24)18-16-20(9-7-10-25-4)12(2)11-22(13)16/h5-6,11H,7-10H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGGHPRYUHQFM-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2C=C(N3CCCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.